2-Cyclopropoxy-5-fluorobenzaldehyde
Description
2-Cyclopropoxy-5-fluorobenzaldehyde (CAS: Not explicitly provided; molecular formula: C₁₀H₉FO₂) is a benzaldehyde derivative featuring a cyclopropoxy group at the 2-position and a fluorine atom at the 5-position of the aromatic ring. This compound is of interest in pharmaceutical and agrochemical synthesis, where substituent effects on reactivity and stability are critical .
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-fluorobenzaldehyde |
InChI |
InChI=1S/C10H9FO2/c11-8-1-4-10(7(5-8)6-12)13-9-2-3-9/h1,4-6,9H,2-3H2 |
InChI Key |
GRZFNXXXTHOBRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-fluorobenzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Cyclopropoxy-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The cyclopropoxy group and fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares key structural and molecular parameters of 2-Cyclopropoxy-5-fluorobenzaldehyde with halogenated and alkoxy analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | - | C₁₀H₉FO₂ | 180.17 | 2-cyclopropoxy, 5-fluoro |
| 2-Chloro-5-fluorobenzaldehyde | 77442-16-1 | C₇H₄ClFO | 158.55 | 2-chloro, 5-fluoro |
| 2-Bromo-5-fluorobenzaldehyde | 202704-96-5 | C₇H₄BrFO | 203.01 | 2-bromo, 5-fluoro |
| 2-Methoxy-5-fluorobenzaldehyde | - | C₈H₇FO₂ | 154.14 | 2-methoxy, 5-fluoro |
| 2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde | 883525-90-4 | C₁₃H₁₆O₂ | 204.27 | 2-(cyclopropylmethoxy), 5-ethyl |
Key Observations :
- Molecular Weight : The cyclopropoxy derivative has a higher molecular weight (180.17 g/mol) than halogenated analogs (158.55–203.01 g/mol), primarily due to the bulky cyclopropane ring .
- Electronic Effects : Fluorine (electron-withdrawing) at the 5-position synergizes with the cyclopropoxy group (moderately electron-donating via oxygen), creating a polarized aromatic system. This contrasts with chloro or bromo substituents, which are stronger electron-withdrawing groups .
Commercial and Industrial Considerations
- Synthetic Accessibility: Halogenated analogs (e.g., 2-chloro-5-fluorobenzaldehyde) are widely available, with multiple suppliers listed in . Cyclopropoxy derivatives, however, require specialized synthesis (e.g., Williamson ether synthesis with cyclopropanol), limiting commercial availability .
- Cost: Cyclopropoxy-containing compounds are generally costlier due to the complexity of introducing strained rings, whereas chloro or bromo derivatives are more economical .
Research Findings and Practical Implications
Case Studies in Drug Development
- A 2023 study compared cyclopropoxy and methoxy analogs in protease inhibition. The cyclopropoxy derivative exhibited 3-fold higher potency, attributed to improved hydrophobic interactions .
- In contrast, 2-chloro-5-fluorobenzaldehyde showed superior reactivity in Schiff base formation, with yields >90% compared to 75% for the cyclopropoxy analog, highlighting a trade-off between steric effects and reactivity .
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